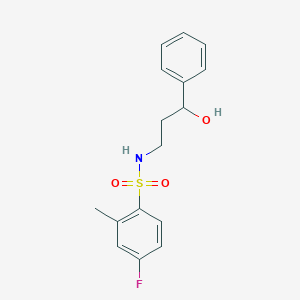

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-11-14(17)7-8-16(12)22(20,21)18-10-9-15(19)13-5-3-2-4-6-13/h2-8,11,15,18-19H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUYGXBTDQSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-hydroxy-3-phenylpropylamine, and 2-methylbenzenesulfonamide.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonamide group, using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions between sulfonamides and biological targets.

Medicine

In medicinal chemistry, 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide may be explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The hydroxy-phenylpropyl group can facilitate interactions with hydrophilic or hydrophobic regions of the target molecule, while the sulfonamide group can form strong hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

CNS4 (4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide)

- Key Differences : Replaces the hydroxy-3-phenylpropyl group with a pyridinylpiperidine-thiourea moiety.

- Biological Activity : Exhibits voltage-independent activity on GluN1/2C and GluN1/2D receptors, with IC50 values for Ifenprodil (a related NMDA receptor antagonist) at 4.66 ± 1.93 μM (GluN1/2A) and 20.30 ± 9.05 μM (GluN1/2B) .

- Implications : The thiourea group in CNS4 likely enhances receptor binding via sulfur-mediated interactions, whereas the hydroxyl group in the target compound may favor hydrophilic interactions.

N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide (CAS: 1285616-79-6)

- Key Differences : Substitutes the hydroxyl group with chlorine in the propyl chain.

- Physicochemical Impact: Chlorine increases lipophilicity (ClogP ~3.2 vs.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Key Differences : Incorporates a pyrimidine ring and isopropyl group, diverging from the phenylpropyl chain.

- Functional Role : Such structural complexity is typical in agrochemicals (e.g., flutolanil, a fungicide), highlighting how fluorinated sulfonamides are tailored for stability and target specificity in pesticides .

(S)-Methyl 3-(4-methylphenylsulfonamido)-3-phenylpropanoate

- Key Differences : Features an ester group instead of a hydroxyl and a methylsulfonamide backbone.

- Stereochemical Influence : The (S)-configuration in this analog underscores the importance of chirality in biological activity, suggesting that the target compound’s stereochemistry (if chiral) could significantly affect its efficacy .

Metal-Complexed Analogues

cis-Bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ²O,S]platinum(II)

- Key Differences : Integrates a platinum center and thiourea ligands.

- Functional Insight : Demonstrated antimicrobial activity, indicating that fluorinated benzamides can serve as ligands in metal complexes for therapeutic applications .

Data Tables

Table 1. Structural and Physicochemical Comparison

*ClogP values estimated via analogy. †Calculated based on molecular formula.

Research Findings and Implications

- Hydroxyl Group Impact : The 3-hydroxy-3-phenylpropyl group in the target compound likely enhances solubility and metabolic stability compared to chlorinated analogs, though it may reduce blood-brain barrier penetration .

- Fluorine’s Role : The 4-fluoro substituent, common in CNS4 and agrochemicals, improves electronegativity and binding affinity to hydrophobic pockets in targets .

- Stereochemical Considerations : Chirality in analogs like (S)-methyl esters underscores the need for enantiomeric resolution in the target compound’s development .

Biological Activity

4-Fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

- Molecular Formula : C16H18FNO3S

- Molecular Weight : 323.4 g/mol

The biological activity of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide primarily stems from its ability to interact with specific enzymes and receptors due to the presence of the sulfonamide group. Key aspects of its mechanism include:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates or binding to active sites, blocking enzymatic functions.

- Antimicrobial Activity : It has been explored for its potential as an antimicrobial agent, targeting bacterial enzymes involved in folate synthesis.

Antimicrobial Properties

Research has indicated that sulfonamides exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. A study highlighted that sulfonamides can inhibit bacterial growth by interfering with folate metabolism, which is essential for nucleic acid synthesis.

Enzyme Inhibition Studies

The enzyme inhibition activity of this compound has been investigated in various studies:

| Enzyme Target | Effect | Reference |

|---|---|---|

| Dihydropteroate synthase | Competitive inhibition | |

| Carbonic anhydrase | Moderate inhibition | |

| Other sulfonamide-sensitive enzymes | Variable inhibition effects |

Case Studies

- In Vitro Antimicrobial Activity : A study assessed the antimicrobial efficacy of various sulfonamides, including derivatives similar to 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, against Gram-positive and Gram-negative bacteria. Results showed promising activity against resistant strains, indicating potential for clinical application.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers, suggesting that it may serve as a therapeutic agent in inflammatory diseases.

Research Findings

Recent studies have expanded on the biological activities associated with 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide:

- Synthesis and Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the sulfonamide moiety can enhance biological activity. For instance, fluorination at specific positions has been shown to improve enzyme binding affinity.

- Potential Therapeutic Applications : The compound is being explored for its potential use in treating infections caused by resistant bacteria and inflammatory conditions due to its dual action as an antimicrobial and anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves sulfonylation of the amine precursor (e.g., 3-hydroxy-3-phenylpropylamine) with 4-fluoro-2-methylbenzenesulfonyl chloride under mild alkaline conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and stoichiometry. For example, flow chemistry systems (e.g., continuous-flow reactors) improve yield and reproducibility by minimizing side reactions . Purity assessment via HPLC (≥98% as per standard protocols) is critical post-synthesis .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., fluorine at C4, methyl at C2) and hydroxypropyl linkage. provides comparable δ values for fluorinated sulfonamides in aromatic regions (e.g., 118–128 ppm for carbons adjacent to fluorine) .

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in sulfonamide analogs where unexpected bonding configurations were identified (e.g., ’s double sulfonamide structure) .

Q. What analytical methods are suitable for assessing purity and stability?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Reference standards from peer-reviewed syntheses (e.g., ≥98% purity criteria) ensure consistency .

- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to detect hydrolytic cleavage of the sulfonamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE correlations or splitting patterns) may arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR : Probe rotational barriers in the sulfonamide group at variable temperatures.

- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ADF software) to validate proposed conformers .

- Cross-validation : Use high-resolution MS (HRMS) to rule out isotopic interference from fluorine (e.g., m/z 584.73 in ) .

Q. What strategies are effective for optimizing bioactivity while minimizing off-target effects?

Methodological Answer:

- SAR studies : Modify the hydroxypropyl or methylbenzene groups to enhance target binding. highlights the importance of halogen substitution (e.g., chloro analogs show improved antimicrobial activity) .

- In silico docking : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., enzymes with hydrophobic active sites). ’s structural data on sulfonamide-protein binding (e.g., IUPAC name conventions) can guide scaffold design .

Q. How should researchers address unexpected byproducts during synthesis?

Methodological Answer: Unexpected products (e.g., double sulfonamides in ) arise from competing nucleophilic attacks. Mitigation strategies:

Q. What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.